molecular formula C12H16ClNO B1441633 3-(2-Chloro-4-isopropylphenoxy)azetidine CAS No. 1219948-66-9

3-(2-Chloro-4-isopropylphenoxy)azetidine

Cat. No. B1441633
CAS RN: 1219948-66-9
M. Wt: 225.71 g/mol
InChI Key: WZAJTHLSZBICMZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-isopropylphenoxy)azetidine is a chemical compound with the formula C₁₂H₁₆ClNO . It is supplied by Matrix Scientific and is classified as an irritant .


Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has attracted major interest due to their unique reactivity driven by considerable ring strain . Recent advances in the synthesis and reactivity of azetidines have been reported, providing an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures .


Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-4-isopropylphenoxy)azetidine is represented by the formula C₁₂H₁₆ClNO . The IUPAC name for this compound is 3-(2-chloro-4-propan-2-ylphenoxy)azetidine .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Azetidines also represent an important class of strained compounds .

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-(2-Chloro-4-isopropylphenoxy)azetidine: is utilized in the synthesis of functionalized azetidines through aza Paternò–Büchi reactions . This method is efficient for creating small rings with high regio- and stereoselectivity, which are valuable in the synthesis of complex natural products.

Medicinal Chemistry

The compound serves as a building block in medicinal chemistry, where the incorporation of azetidines into pharmaceutical scaffolds can lead to improved pharmacokinetic properties . This application is crucial for developing new medications with enhanced efficacy and reduced side effects.

Organic Synthesis

In organic synthesis, 3-(2-Chloro-4-isopropylphenoxy)azetidine is used due to its reactivity driven by ring strain. It offers a balance between stability and reactivity, making it a versatile reagent for bond functionalization and the synthesis of various organic compounds .

Drug Discovery

Azetidines, including 3-(2-Chloro-4-isopropylphenoxy)azetidine , are employed as motifs in drug discovery. They are found in bioactive molecules and natural products, contributing to the development of new drugs .

Polymerization

This compound is also applied in polymerization processes. The unique reactivity of azetidines due to the ring strain allows for the creation of polymers with specific properties, which can be used in a range of industrial applications .

Chiral Templates

3-(2-Chloro-4-isopropylphenoxy)azetidine: acts as a chiral template in synthetic chemistry. Its four-membered ring structure with embedded polar nitrogen atoms makes it a privileged motif in the synthesis of chiral molecules .

Mechanism of Action

Safety and Hazards

3-(2-Chloro-4-isopropylphenoxy)azetidine is classified as an irritant . This suggests that it may cause skin irritation or serious eye irritation.

Future Directions

Azetidines, including 3-(2-Chloro-4-isopropylphenoxy)azetidine, have potential in peptidomimetic and nucleic acid chemistry . They also have prospects in other settings such as catalytic processes . Future research may focus on these areas and the development of future macromolecular architectures using these relatively exotic monomers .

properties

IUPAC Name

3-(2-chloro-4-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJTHLSZBICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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